2-Hydroxy-6-nitrobenzaldehyde
Overview
Description
2-Hydroxy-6-nitrobenzaldehyde is a nitroaromatic compound . It has a molecular formula of C7H5NO4 . The average mass is 167.119 Da and the monoisotopic mass is 167.021851 Da .
Synthesis Analysis
The synthesis of 2-Hydroxy-6-nitrobenzaldehyde involves interesting reaction series . One method involves the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-fluoroaniline . The synthesized compound is characterized by IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-6-nitrobenzaldehyde is characterized by IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique . SC-XRD inferred that C–H⋯O and off-set π⋯π stacking interactions are the main features of the supramolecular assembly .
Chemical Reactions Analysis
2-Hydroxy-6-nitrobenzaldehyde is used to prepare Schiff base ligands . It is also involved in the Baeyer-Drewsen indigo synthesis, where it condenses with acetone in basic aqueous solution to yield indigo .
Physical And Chemical Properties Analysis
2-Hydroxy-6-nitrobenzaldehyde has a molecular formula of C7H5NO4 . The average mass is 167.119 Da and the monoisotopic mass is 167.021851 Da .
Scientific Research Applications
Chemical Structure Analysis : 2-Hydroxy-6-nitrobenzaldehyde is involved in molecular interactions such as hydrogen bonds and pi-pi stacking, which are crucial in forming complex molecular structures (Garden et al., 2004).
Pharmaceutical Applications : Compounds derived from nitrobenzaldehydes, including 2-Hydroxy-6-nitrobenzaldehyde, have been found to exhibit coccidiostatic and malaricidal effects, showing potential in the treatment of malaria (Dürckheimer et al., 1980).
Catalysis in Chemical Reactions : This compound reacts with dialkylphosphonates in the presence of catalytic quantities of cinchona alkaloids to produce α-hydroxy phosphate esters, an important reaction in asymmetric catalysis (Wynberg & Smaardijk, 1984).
Actinometry in Photochemistry : 2-Hydroxy-6-nitrobenzaldehyde is used as a chemical actinometer for measuring light intensity in photochemical reactions. It has been validated for use in both solution and ice photochemistry (Galbavy et al., 2010).
Analytical Chemistry Applications : It serves as an intermediate in the production of various chemical compounds, demonstrating its versatility in organic synthesis and analytical chemistry (Forbes et al., 1968).
Antioxidant Properties : This compound has been found to efficiently block singlet oxygen generation, suggesting its potential as a protective agent in various applications, including food preservation and material protection against photodegradation (Hajimohammadi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-6-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWYLFSBHZEAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449552 | |
Record name | 2-HYDROXY-6-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-nitrobenzaldehyde | |
CAS RN |
16855-08-6 | |
Record name | 2-HYDROXY-6-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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